Hepatoprotective Potency in D-Galactosamine-Induced Hepatocyte Death: A Quantitative Comparison with Acteoside and Echinacoside
In a primary hepatocyte assay assessing protection against D-galactosamine (D-GalN)-induced cytotoxicity, Tubuloside A exhibits an intermediate potency profile. The half-maximal inhibitory concentration (IC50) for Tubuloside A is 8.6 µM, which is notably less potent than acteoside (IC50 4.6 µM) but more effective than echinacoside (IC50 10.2 µM) in the same study [1]. Additionally, Tubuloside A reduces TNF-α-induced cytotoxicity in L929 cells with an IC50 of 23.2 µM, providing a secondary comparative metric [1].
| Evidence Dimension | Cytoprotection against D-GalN-induced hepatocyte death |
|---|---|
| Target Compound Data | IC50 = 8.6 µM |
| Comparator Or Baseline | Acteoside IC50 = 4.6 µM; Echinacoside IC50 = 10.2 µM |
| Quantified Difference | Tubuloside A is 1.87x less potent than acteoside but 1.19x more potent than echinacoside. |
| Conditions | Primary cultured mouse hepatocytes treated with D-galactosamine (D-GalN). |
Why This Matters
This data ensures researchers select the correct molecular tool—if a moderate, non-saturating hepatoprotective effect is required, Tubuloside A provides a specific activity window distinct from high-potency acteoside or low-potency echinacoside.
- [1] Morikawa T, Pan Y, Ninomiya K, et al. Acylated phenylethanoid oligoglycosides with hepatoprotective activity from the desert plant Cistanche tubulosa. Bioorg Med Chem. 2010;18(5):1882-1890. View Source
